molecular formula C12H22O3 B13219380 3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid

3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13219380
M. Wt: 214.30 g/mol
InChI Key: DCXMHZYKBDZSBW-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a carboxylic acid precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to meet the demand for large quantities. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an alkane.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical pathways, it may interact with enzymes or receptors, influencing various molecular targets and pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid: shares similarities with other cyclobutane derivatives and carboxylic acids.

    Cyclobutane-1-carboxylic acid: A simpler analog without the hydroxy and dimethylpentyl groups.

    3-Hydroxycyclobutane-1-carboxylic acid: Lacks the dimethylpentyl group but retains the hydroxy and carboxylic acid functionalities.

Uniqueness

The presence of the 4,4-dimethylpentyl group and the hydroxy group in this compound makes it unique compared to its simpler analogs

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

3-(4,4-dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H22O3/c1-11(2,3)5-4-6-12(15)7-9(8-12)10(13)14/h9,15H,4-8H2,1-3H3,(H,13,14)

InChI Key

DCXMHZYKBDZSBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCC1(CC(C1)C(=O)O)O

Origin of Product

United States

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